Nitrotiazoli
Nitrothiazoles are a class of organic compounds characterized by the presence of a nitro group (-NO₂) attached to a thiazole ring. These compounds exhibit a variety of physical and chemical properties, making them versatile in both academic research and industrial applications.
Typically, nitrothiazoles possess good solubility in polar solvents due to their electron-withdrawing nature from the nitro group, which stabilizes the conjugated system. This feature makes them useful intermediates in organic synthesis, where they can participate in various reactions such as nucleophilic substitution and reduction.
In pharmaceuticals, certain nitrothiazoles have been investigated for their potential anti-inflammatory and analgesic activities. They also show promise in medicinal chemistry due to their structural diversity and ability to modulate biological targets through different functional groups. For instance, nitrothiazole derivatives can interact with metal ions or specific protein receptors, leading to novel therapeutic applications.
Overall, the unique structure of nitrothiazoles allows for extensive chemical modifications, enabling them to serve as valuable tools in both research and development of new materials and drugs.

Struttura | Nome chimico | CAS | MF |
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Disperse Blue 106 | 68516-81-4 | C14H17N5O3S |
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5-Nitroisothiazole-3-carboxylic acid | 36778-15-1 | C4H2N2O4S |
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Butanamide,N-(5-nitro-2-thiazolyl)- | 14645-50-2 | C7H9N3O3S |
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Disperse Blue 124 | 61951-51-7 | C16H19N5O4S |
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2,4-dimethyl-5-nitro-1,3-thiazole | 20751-81-9 | C5H6N2O2S |
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5-Bromo-2-nitrothiazole | 182692-69-9 | C3HBrN2O2S |
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tert-butyl N-(5-nitro-1,3-thiazol-2-yl)carbamate | 1196153-47-5 | C8H11N3O4S |
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1-Cyclohexyl-3-(5-nitro-1,3-thiazol-2-yl)urea | 26173-36-4 | C10H14N4O3S |
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4-Amino-2-benzylthio-5-nitrothiazole | 845879-11-0 | C10H9N3O2S2 |
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2-Bromo-5-nitrothiazole | 3034-48-8 | C3HBrN2O2S |
Letteratura correlata
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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